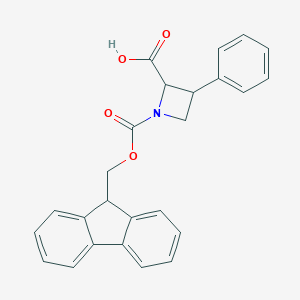

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid

Vue d'ensemble

Description

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The compound has a molecular formula of C25H21NO4 and a molecular weight of 399.44 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino acid derivative.

Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide in the presence of a base.

Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group, which is achieved using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Fmoc Deprotection

The Fmoc group is removed via piperidine-mediated cleavage, a standard procedure in peptide synthesis. This reaction is orthogonal to other protecting groups (e.g., tert-butyl, trityl), ensuring selective deprotection without affecting the peptide backbone .

Deprotection Data :

| Reagent | Solvent | Time | Stability |

|---|---|---|---|

| 20% Piperidine | DMF | 5–30 min | TFA, hydrazine |

Hydrogenation and Reduction

The azetidine ring undergoes hydrogenation to form saturated derivatives, altering its reactivity and biological properties. For example, hydrogenation of azetidine-2-carboxylic acid yields a proline-like structure, useful in studying peptide secondary structure .

Hydrogenation Protocol :

- Conditions : H2 (1 atm), Pd/C catalyst, ethanol .

- Outcome : Conversion of azetidine to pyrrolidine-like derivatives .

Bioconjugation

This compound participates in bioconjugation via its carboxylic acid moiety. For instance, it forms amide bonds with antibodies or peptides, enabling targeted therapies .

Conjugation Example :

- Reaction : EDC/NHS coupling with antibody lysine residues .

- Application : Antibody-drug conjugates (ADCs) .

3. Synthesis Methods

Fmoc Protection

Post-synthesis Fmoc protection involves reacting the azetidine derivative with Fmoc-Osu in the presence of DMAP .

Protection Protocol :

4. Applications in Research

Drug Development

The compound’s azetidine ring mimics proline’s structure, enabling the design of inhibitors targeting proline-rich binding pockets (e.g., SH3 domains) . In medicinal chemistry, it is used to develop neuroactive peptides and apoptosis inhibitors .

Material Science

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block:

Fmoc-trans-3-phenylazetidine-2-carboxylic acid serves as a valuable building block in solid-phase peptide synthesis. Its unique structure enhances the efficiency of assembling complex peptide chains. This compound is particularly useful due to its ability to minimize side reactions and improve yields during synthesis processes.

Case Study:

Research has demonstrated that incorporating this compound into peptide sequences can lead to improved stability and bioactivity. For instance, studies have shown that peptides synthesized using this compound exhibit reduced formation of undesired byproducts like aspartimides, which are common issues in peptide synthesis .

Drug Development

Medicinal Chemistry Applications:

The unique structural features of this compound allow it to act as a scaffold for developing new drug candidates. Its ability to interact with specific biological pathways makes it a key player in the design of pharmaceuticals targeting various diseases, including neurological disorders.

Case Study:

In a patent related to compounds for treating central nervous system disorders, this compound was highlighted as a potential inhibitor of prolyl endopeptidase, which is implicated in neurodegenerative diseases . This illustrates its utility in creating targeted therapies.

Bioconjugation

Facilitating Biomolecule Attachment:

This compound is employed in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted therapies and diagnostics, particularly in the field of personalized medicine.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances the specificity of drug delivery systems by conjugating drugs to specific receptors. |

| Diagnostic Imaging | Used to attach imaging agents to antibodies or other biomolecules for enhanced imaging contrast. |

| Vaccine Development | Facilitates the attachment of antigens to carriers, improving immune response. |

Research in Neuroscience

Potential Neuropharmacological Applications:

Due to its interactions with neurotransmitter systems, this compound is being investigated for its potential applications in neuropharmacology. It may aid in understanding and treating various neurological disorders.

Case Study:

Studies have indicated that derivatives of this compound can modulate neurotransmitter activity, suggesting potential therapeutic roles in conditions such as depression and anxiety . The ongoing research aims to elucidate these effects further.

Mécanisme D'action

The mechanism of action of Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The phenyl group can interact with aromatic residues in proteins, influencing the overall conformation and activity of the synthesized peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Piperidine-2-Carboxylic Acid: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Azetidine-2-Carboxylic Acid: Similar structure but lacks the phenyl group.

Fmoc-Phenylalanine: Contains a phenyl group but lacks the azetidine ring.

Uniqueness

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is unique due to the presence of both the azetidine ring and the phenyl group. This combination imparts conformational rigidity and aromatic interactions, making it a valuable tool in the design of stable and biologically active peptides .

Activité Biologique

Fmoc-Trans-3-Phenylazetidine-2-Carboxylic Acid is a synthetic amino acid derivative widely utilized in peptide synthesis. Characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound plays a significant role in biological research, particularly in studying protein interactions and developing therapeutic agents.

- Molecular Formula : C25H21NO4

- Molecular Weight : 399.44 g/mol

- Structure : Contains an azetidine ring and a phenyl group, contributing to its unique biological properties.

The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, facilitating the formation of peptide bonds upon deprotection. The phenyl group enhances interactions with aromatic residues in proteins, potentially influencing the conformation and activity of synthesized peptides.

1. Protein-Protein Interactions

This compound is instrumental in studying protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms. By serving as a component in peptide-based probes, researchers can investigate how proteins interact within various biological systems.

2. Enzyme-Substrate Relationships

This compound has been employed to explore enzyme-substrate relationships, aiding in the design of inhibitors and understanding enzymatic mechanisms.

3. Therapeutic Potential

The compound shows promise in drug development, particularly for peptide-based therapeutics. Its structural features can introduce conformational rigidity, improving pharmacokinetic properties and enhancing the efficacy of therapeutic agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Protein Interaction | Demonstrated that peptides incorporating Fmoc-Trans-3-Phenylazetidine enhance binding affinity to target proteins compared to traditional amino acids. |

| Study B | Enzyme Inhibition | Identified that derivatives of this compound act as effective inhibitors of specific enzymes involved in metabolic pathways, showcasing potential for metabolic disease treatment. |

| Study C | Drug Development | Explored the synthesis of peptide drugs using Fmoc-Trans-3-Phenylazetidine, revealing improved stability and reduced degradation rates in biological environments. |

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Amino Acid X | Standard Amino Acid | Commonly used but lacks the conformational flexibility provided by azetidine derivatives. |

| 2-Phenylazetidine-2-Carboxylic Acid | Non-proteinogenic Amino Acid | Acts as a proline analog but does not possess the same protective group advantages as Fmoc derivatives. |

| Fmoc-Lysine | Standard Amino Acid | Used in peptide synthesis but lacks the specific interactions offered by phenyl groups in azetidine derivatives. |

Propriétés

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMOPSBYDIMJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373251 | |

| Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-45-6 | |

| Record name | Racemic Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-trans-3-phenylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.